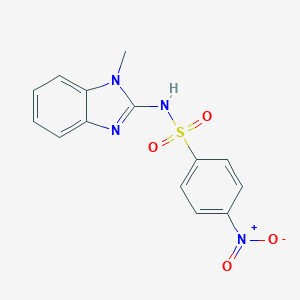

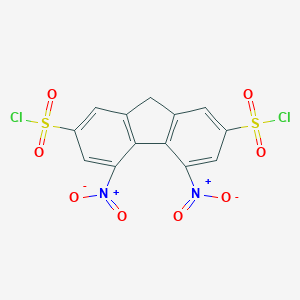

Dicloruro de 4,5-dinitro-9H-fluoreno-2,7-disulfonilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride and its derivatives involves several chemical reactions starting from fluorene or its direct precursors. For instance, the direct sulfonation of 9,9-bis(4-aminophenyl)fluorene (BAPF) using fuming sulfuric acid produces sulfonated diamines like 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS), which can be further reacted to produce sulfonated polyimides with potential applications in fuel cells due to their proton conductivity (Guo et al., 2002). Additionally, the synthesis involves forming charge transfer complexes (CTCs) with anthracene, indicating its electron-accepting capabilities and the potential for use in sensitizing photoconductivity of polymeric materials (Mysyk et al., 1997).

Molecular Structure Analysis

The molecular structure of 4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride derivatives plays a crucial role in their chemical reactivity and properties. For example, the electron acceptors synthesized from fluorene-2,7-disulfonyl dichloride exhibit specific absorption bands in the visible region due to the formation of CTCs, highlighting the impact of molecular structure on electronic properties and charge transfer abilities (Mysyk et al., 1997).

Chemical Reactions and Properties

The chemical reactions involving 4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride derivatives are diverse, including the formation of CTCs, which have been studied for their potential to sensitize photoconductivity in polymeric materials. Such reactions underscore the compound's utility in materials science, particularly in the development of photoactive materials and sensors (Mysyk et al., 1997).

Physical Properties Analysis

The physical properties of 4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride derivatives, such as solubility, proton conductivity, and phase behavior, are crucial for their application in fields like polymer science and fuel cell technology. The solubility in various solvents and the ability to conduct protons make these compounds particularly interesting for the development of sulfonated polyimides used in fuel cells (Guo et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, the capability to form CTCs, and the electron-accepting nature, define the potential applications of 4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride derivatives. Their ability to sensitize photoconductivity and form complexes with other organic compounds opens up opportunities for their use in organic electronics and sensor technologies (Mysyk et al., 1997).

Aplicaciones Científicas De Investigación

S-Ginsenoside Rg3 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the chemical properties of saponins.

Biology: Investigated for its effects on cellular processes such as apoptosis and cell proliferation.

Medicine: Explored for its potential in treating cancer, cardiovascular diseases, and metabolic disorders.

Industry: Used in the development of functional foods and nutraceuticals .

Mecanismo De Acción

S-Ginsenoside Rg3 exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: Enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: Induces apoptosis and inhibits angiogenesis in cancer cells.

Metabolic Regulation: Modulates pathways involved in glucose and lipid metabolism

Safety and Hazards

Métodos De Preparación

Synthetic Routes and Reaction Conditions: S-Ginsenoside Rg3 can be synthesized through the hydrolysis of ginsenoside Rb1 or Rb2, followed by selective glycosylation. The process typically involves the use of specific enzymes or acidic conditions to cleave the glycosidic bonds .

Industrial Production Methods: Industrial production of S-Ginsenoside Rg3 often involves the steaming and drying of white ginseng. This method enhances the content of S-Ginsenoside Rg3 by converting other ginsenosides through heat-induced chemical reactions. The ginseng is steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30-45 hours .

Análisis De Reacciones Químicas

Types of Reactions: S-Ginsenoside Rg3 undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of deoxy derivatives.

Substitution: Formation of various substituted ginsenosides.

Comparación Con Compuestos Similares

S-Ginsenoside Rg3 is unique among ginsenosides due to its specific pharmacological profile. Similar compounds include:

Ginsenoside Rb1: Known for its neuroprotective and anti-inflammatory effects.

Ginsenoside Rb2: Known for its anti-diabetic and anti-obesity effects.

Ginsenoside Rd: Known for its neuroprotective and anti-cancer effects

S-Ginsenoside Rg3 stands out due to its potent anticancer and metabolic regulatory activities, making it a promising candidate for therapeutic applications.

Propiedades

IUPAC Name |

4,5-dinitro-9H-fluorene-2,7-disulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2N2O8S2/c14-26(22,23)8-2-6-1-7-3-9(27(15,24)25)5-11(17(20)21)13(7)12(6)10(4-8)16(18)19/h2-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKPWVYEMVHUER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)S(=O)(=O)Cl)[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2N2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371270 |

Source

|

| Record name | 4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192208-57-4 |

Source

|

| Record name | 4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)

![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)

![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)